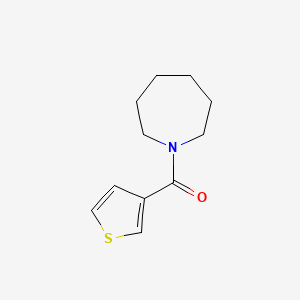![molecular formula C15H17NO2 B7501001 N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a small molecule that is synthesized through a multi-step process, and it has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, and it has been investigated for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory responses, and activation of the pathway has been shown to have a range of beneficial effects in various disease models.
Biochemical and Physiological Effects
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has also been shown to have neuroprotective effects, and it has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to have low toxicity in vitro and in vivo. However, N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is also known to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, the exact mechanism of action for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide research. One area of interest is the development of more stable formulations of N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide for use in clinical trials. Additionally, further investigation is needed to fully understand the mechanism of action for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide and its effects on various disease models. N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has also been investigated for its potential use in combination therapies with other drugs, and this is an area that warrants further investigation. Finally, N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, and this is an area that is likely to be a focus of future research.
Synthesemethoden
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzylamine with furan-3-carboxylic acid. The resulting intermediate is then treated with dimethyl sulfate to yield N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide. The synthesis method for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been optimized to produce high yields and purity, and it has been used in a number of scientific studies.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-4-6-13(7-5-11)10-16(3)15(17)14-8-9-18-12(14)2/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFMBZVYSGVAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
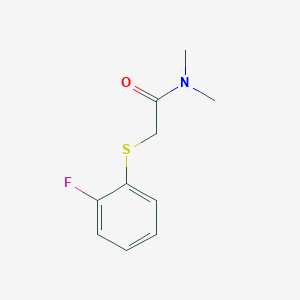
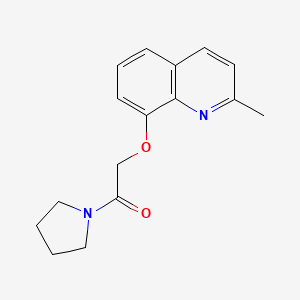
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)
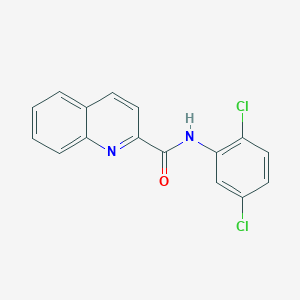
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
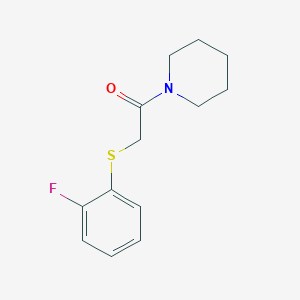
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
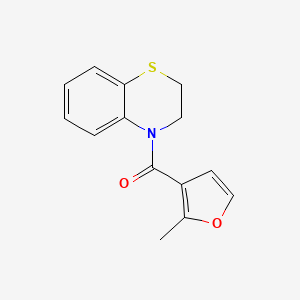
![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
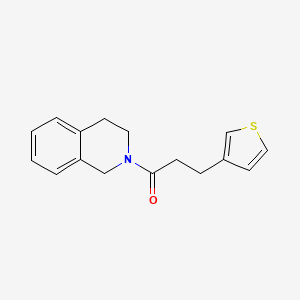
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
